molecular formula C21H25ClO6 B12818849 1-(R,S)-Dapagliflozin CAS No. 1118566-45-2

1-(R,S)-Dapagliflozin

Cat. No.: B12818849
CAS No.: 1118566-45-2
M. Wt: 408.9 g/mol
InChI Key: JVHXJTBJCFBINQ-AWGDKMGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(R,S)-Dapagliflozin is a pharmaceutical compound used primarily in the treatment of type 2 diabetes mellitus. It belongs to a class of medications known as sodium-glucose co-transporter 2 (SGLT2) inhibitors. By inhibiting SGLT2, this compound reduces glucose reabsorption in the kidneys, leading to increased glucose excretion in the urine and thereby lowering blood glucose levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(R,S)-Dapagliflozin typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of chemical reactions such as glycosylation, reduction, and protection/deprotection steps. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: 1-(R,S)-Dapagliflozin undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

    Reduction: Used to convert ketone groups to alcohols.

    Substitution: Involves replacing one functional group with another, often used in the synthesis process.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include methanol, ethanol, and dichloromethane.

    Catalysts: Various catalysts like palladium on carbon (Pd/C) are used to facilitate reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes.

Scientific Research Applications

1-(R,S)-Dapagliflozin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study SGLT2 inhibition and its effects on glucose metabolism.

    Biology: Investigated for its role in cellular glucose uptake and its impact on various metabolic pathways.

    Medicine: Extensively studied for its therapeutic effects in managing type 2 diabetes and its potential benefits in other metabolic disorders.

    Industry: Used in the development of new SGLT2 inhibitors and related pharmaceutical compounds.

Mechanism of Action

1-(R,S)-Dapagliflozin exerts its effects by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal tubules of the kidneys. This inhibition reduces the reabsorption of glucose from the renal filtrate back into the bloodstream, leading to increased glucose excretion in the urine. The molecular targets include the SGLT2 proteins, and the pathways involved are primarily related to glucose metabolism and renal function.

Comparison with Similar Compounds

  • Canagliflozin
  • Empagliflozin
  • Ertugliflozin

Comparison: 1-(R,S)-Dapagliflozin is unique in its specific binding affinity and selectivity for SGLT2 compared to other similar compounds. While all SGLT2 inhibitors work by the same general mechanism, differences in their chemical structures can lead to variations in their pharmacokinetics, efficacy, and side effect profiles. For example, this compound may have a different half-life or bioavailability compared to Canagliflozin or Empagliflozin, making it more suitable for certain patient populations.

Properties

CAS No.

1118566-45-2

Molecular Formula

C21H25ClO6

Molecular Weight

408.9 g/mol

IUPAC Name

(3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21?/m1/s1

InChI Key

JVHXJTBJCFBINQ-AWGDKMGJSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.